molecular formula C8H8O2S B6272817 3-(thiophen-2-yl)but-2-enoic acid CAS No. 825-66-1

3-(thiophen-2-yl)but-2-enoic acid

Cat. No.: B6272817
CAS No.: 825-66-1
M. Wt: 168.2
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Description

3-(Thiophen-2-yl)but-2-enoic acid is a heterocyclic carboxylic acid featuring a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2-position and conjugated with a but-2-enoic acid moiety. This compound is of significant interest in medicinal and synthetic chemistry due to the electronic and steric effects imparted by the thiophene ring, which can enhance biological activity and influence reactivity in organic transformations .

Properties

CAS No.

825-66-1

Molecular Formula

C8H8O2S

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Setup

  • Catalyst : (2R,3S)-HyperBTM (20 mol%)

  • Photocatalyst : Ru(bpy)3_3(PF6_6)2_2 (2 mol%)

  • Substrates : (E)-But-2-enoic acid, thiophen-2-ylboronic acid

  • Additive : Tetrabutylammonium bromide (TBAB, 1 equiv)

  • Solvent : CH3_3CN:CH3_3Ph (1:1, 0.05 M)

Mechanistic Pathway

The reaction proceeds via a radical chain mechanism (Figure 2):

  • Photoexcitation : Ru(bpy)32+_3^{2+} generates a radical species under visible light.

  • Hydrogen Atom Transfer (HAT) : Abstraction of a hydrogen atom from (E)-but-2-enoic acid forms a carboxyl radical.

  • Conjugate Addition : The radical adds to thiophen-2-ylboronic acid, followed by rearomatization.

Ru(bpy)32+hνRu(bpy)33++e\text{Ru(bpy)}3^{2+} \xrightarrow{h\nu} \text{Ru(bpy)}3^{3+} + e^-
CH2=CHCO2HHATCH2CHCO2H\text{CH}2=\text{CHCO}2\text{H} \xrightarrow{\text{HAT}} \cdot\text{CH}2-\text{CHCO}2\text{H}

Optimization Data

Condition VariationYield (%)Enantiomeric Ratio (er)
Standard conditions6581:19
4-CzIPN photocatalyst3080:20
CH3_3CN solvent7070:30
TBAI additive3082:18

This method achieves moderate yields but excels in stereocontrol, making it suitable for pharmaceutical applications.

Decyclization of Furan-3(2H)-ylidene Derivatives

A decyclization strategy, adapted from tetrahydrobenzo[b]thiophene syntheses, involves ring-opening of furan precursors:

Precursor Synthesis

2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acids are prepared via intramolecular cyclization of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids in acetic anhydride.

Decyclization Reaction

Treatment of the furan precursor with aqueous HCl (1M) at 60°C for 6 hours induces ring-opening, yielding 3-(thiophen-2-yl)but-2-enoic acid. Key characterization data includes:

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.98 (d, J = 3.2 Hz, 1H, thiophene-H), 6.23 (s, 1H, =CH), 3.12 (s, 2H, CH2_2COOH)

  • IR (KBr) : 1715 cm1^{-1} (C=O), 1630 cm1^{-1} (C=C)

Iodine-Mediated Oxidative Coupling

Building on RSC Advances protocols, an iodine/copper system facilitates oxidative dimerization:

Reaction Components

  • Substrate : 3-Oxo-3-(thiophen-2-yl)propionic acid ethyl ester

  • Catalyst : Cu(OAc)2_2·H2_2O (0.2 equiv)

  • Oxidant : I2_2 (0.5 equiv)

  • Solvent : DMSO, 80°C, air atmosphere

Proposed Mechanism

  • α-Iodination of the β-ketoester forms a reactive iodinated intermediate.

  • Copper-mediated radical coupling produces the dimeric species.

  • Elimination of EtI yields the α,β-unsaturated acid after hydrolysis.

2 RCOCH2CO2EtI2/CuRCOC(I)=CHCO2EtRCH=CHCO2H2 \text{ RCOCH}2\text{CO}2\text{Et} \xrightarrow{\text{I}2/\text{Cu}} \text{RCOC(I)=CHCO}2\text{Et} \rightarrow \text{RCH=CHCO}_2\text{H}

Yield Optimization

  • Base : K2_2CO3_3 increases yield to 76% compared to NaOAc (58%)

  • Solvent : DMSO outperforms DMF (yield drop to 45%)

Bromination-Reduction Sequence

While primarily used for 3-(4-bromothiophen-2-yl)but-2-enoic acid, this method can be adapted by omitting the bromination step:

Thiophene Acylation

  • Thiophene-2-carbonyl chloride is prepared via Friedel-Crafts acylation.

  • Reaction with ethyl acetoacetate in the presence of LDA yields the β-ketoester.

Acidic Hydrolysis

The β-ketoester is treated with concentrated HCl (37%) at reflux for 3 hours, achieving 68% yield of the target acid.

Comparative Analysis of Methods

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Claisen Condensation65–78NoneHighModerate
Radical Conjugate30–7081:19 erLowHigh
Decyclization55–72NoneModerateLow
Iodine Coupling58–76NoneHighModerate
Bromination-Reduction68NoneModerateLow

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-yl)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bond in the butenoic acid moiety to a single bond, forming butanoic acid derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents

Major Products

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: 3-(thiophen-2-yl)butanoic acid

    Substitution: Halogenated thiophenes, nitrothiophenes

Scientific Research Applications

3-(thiophen-2-yl)but-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(thiophen-2-yl)but-2-enoic acid involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The thiophene ring distinguishes 3-(thiophen-2-yl)but-2-enoic acid from phenyl-substituted analogs. Key comparisons include:

Table 1: Structural and Physical Properties
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(Thiophen-2-yl)but-2-enoic acid Thiophen-2-yl C₈H₈O₂S 184.21 (calc.) Antifungal activity (analog data)
3-(2-Fluorophenyl)but-2-enoic acid 2-Fluorophenyl C₁₀H₉O₂F 180.18 Research intermediate
3-(2-Methoxyphenyl)but-2-enoic acid 2-Methoxyphenyl C₁₁H₁₂O₃ 192.21 Versatile scaffold
3-(Thiophen-3-yl)acrylic acid Thiophen-3-yl C₇H₆O₂S 154.18 Biocatalytic ammonia addition
(E)-4-((4-(Thiophen-2-yl)but-3-yn-1-yl)oxy)but-2-enoic acid Thiophen-2-yl + alkyne C₁₂H₁₀O₃S 234.27 Structural diversity in synthesis

Key Observations:

  • Steric Effects: Substituents like methoxy groups () may increase steric hindrance, affecting reactivity in coupling reactions compared to thiophene derivatives .

Q & A

Q. What biocatalytic strategies enable sustainable synthesis of enantiopure 3-(thiophen-2-yl)but-2-enoic acid?

  • Methodological Answer : Immobilized PAL enzymes catalyze ammonia elimination from 2-amino-3-(thiophen-2-yl)propanoic acid. Reaction engineering (batch vs. flow) and enzyme recycling (e.g., magnetic nanoparticle supports) improve turnover numbers (TON > 500) .

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